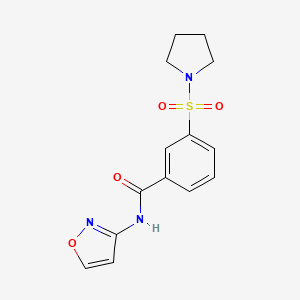
N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as KN-93, is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). It was first synthesized in 1989 by Tokumitsu et al. and has since been extensively studied for its potential applications in scientific research.
Wirkmechanismus
N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide functions by binding to the calmodulin-binding domain of CaMKII and preventing its autophosphorylation. This prevents the activation of CaMKII and downstream signaling pathways that are critical for cellular function. Additionally, this compound has been shown to inhibit the phosphorylation of other proteins, including myosin light chain kinase and protein kinase C.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of CaMKII-dependent signaling pathways, the prevention of cardiac arrhythmias, and the reduction of neuronal death in models of stroke and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory effects in models of sepsis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its specificity for CaMKII. This allows researchers to selectively study the role of CaMKII in various cellular processes without affecting other signaling pathways. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the use of N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide in scientific research. One area of interest is the role of CaMKII in cancer progression, as CaMKII has been implicated in a variety of cancer types. Additionally, there is ongoing research into the development of more potent and selective CaMKII inhibitors that may have improved pharmacological properties compared to this compound. Finally, there is interest in the use of this compound as a potential therapeutic agent for the treatment of various diseases, including cardiac arrhythmias and neurodegenerative disorders.
Synthesemethoden
N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide can be synthesized using a multi-step process that involves the reaction of 3-(1-pyrrolidinylsulfonyl)benzoyl chloride with 3-amino-5-methylisoxazole, followed by the addition of triethylamine and purification by column chromatography. The final product is a white crystalline powder that is soluble in DMSO and ethanol.
Wissenschaftliche Forschungsanwendungen
N-3-isoxazolyl-3-(1-pyrrolidinylsulfonyl)benzamide has been widely used in scientific research as a tool to study the role of CaMKII in various cellular processes. It has been shown to inhibit the autophosphorylation of CaMKII, which is critical for its activation and function. This inhibition has been linked to a variety of physiological processes, including learning and memory, synaptic plasticity, and cardiac function.
Eigenschaften
IUPAC Name |
N-(1,2-oxazol-3-yl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c18-14(15-13-6-9-21-16-13)11-4-3-5-12(10-11)22(19,20)17-7-1-2-8-17/h3-6,9-10H,1-2,7-8H2,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIPQCMZAVNOFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NOC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5694099.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}propanamide](/img/structure/B5694104.png)
![N'-[4-(methylthio)benzylidene]-2-(4-thiomorpholinyl)acetohydrazide](/img/structure/B5694118.png)



![N-(4-{2-[(4,6-dihydroxy-2-pyrimidinyl)thio]acetyl}phenyl)acetamide](/img/structure/B5694149.png)
![1-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5694157.png)
![N-[4-(2-phenyl-4-quinazolinyl)phenyl]acetamide](/img/structure/B5694160.png)
![N-(2-furylmethyl)-4-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B5694166.png)



![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5694178.png)